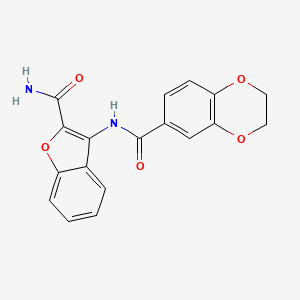

N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a hybrid heterocyclic compound featuring a benzofuran moiety linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxine ring. The benzofuran subunit contains a carbamoyl group at the 2-position, which may enhance hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c19-17(21)16-15(11-3-1-2-4-12(11)25-16)20-18(22)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H2,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIDKGVFYXTIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common method includes the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine or its derivatives and phenol . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits significant biological activities, primarily:

1. Anticancer Activity

- Studies indicate that this compound possesses anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. It has shown efficacy against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

2. Antimicrobial Activity

- The compound has demonstrated notable antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.

3. Enzyme Inhibition

- Related compounds exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and neurodegenerative diseases.

Case Study 1: Anticancer Properties

A study evaluated the effects of N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on HepG2 cells. The results indicated:

- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).

- Cell Cycle Arrest : Significant S-phase arrest was observed, inhibiting cell proliferation.

| Parameter | Result |

|---|---|

| IC50 (HepG2) | 15 µM |

| Apoptosis Induction | 75% after 48 hours |

Case Study 2: Antimicrobial Efficacy

The antimicrobial potential was assessed against common bacterial strains:

- E. coli : Minimum Inhibitory Concentration (MIC) of 20 µg/mL.

- S. aureus : MIC of 15 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 15 |

Case Study 3: Enzyme Inhibition

The compound's effect on α-glucosidase was evaluated:

- Inhibition percentage reached up to 78% with an IC50 of 12.5 µM.

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| α-glucosidase | 78 | 12.5 |

Mechanism of Action

The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, it could act as an inhibitor of PDE4B, a phosphodiesterase enzyme, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Overview

The compound’s key structural analogs differ in substituents on the benzofuran/benzodioxine rings or the carboxamide side chain. These modifications influence solubility, binding affinity, and biological activity.

Key Research Findings

a) Antibacterial Activity

- Sulfonamide Analogs: Compound 3 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) showed moderate activity against E. coli (IC50 = 9.22 μg/mL) but was inactive against S. aureus and P. aeruginosa. Derivatives with bromoethyl (5a) or phenethyl (5b) groups exhibited similar potency .

- Carboxamide vs.

b) Molecular Interactions and Pharmacokinetics

- Adamantyl Derivatives : The adamantyl group in N-(2-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide enhances lipophilicity, likely improving blood-brain barrier penetration for CNS applications .

- Benzothiazole Analogs : The fluorobenzothiazole moiety in C₁₆H₁₁FN₂O₃S () introduces electronegative properties, which could favor interactions with ATP-binding pockets in kinases.

c) Structural Determinants of Activity

- Carbamoyl Group : The 2-carbamoyl group on the benzofuran ring in the target compound may mimic natural substrates in enzymatic targets, enhancing binding via NH···O or NH···N interactions .

- Benzodioxine Ring : The electron-rich benzodioxine ring in all analogs contributes to π-π stacking with aromatic residues in proteins, as observed in angiotensin II receptor antagonists ().

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 295.29 g/mol. It features a complex structure that includes a benzofuran moiety and a benzodioxine framework, which contribute to its biological activity.

Biological Activities

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit strong antioxidant properties, which can mitigate oxidative stress-related damage in cells. The presence of the benzofuran and benzodioxine rings enhances the electron-donating ability of the molecule, making it effective in scavenging free radicals.

2. Antimicrobial Properties

Studies have shown that derivatives of benzofuran possess antimicrobial activity against various bacterial strains. The potential of this compound as an antibacterial agent is supported by its structural similarities to known antimicrobial compounds.

3. Inhibition of Monoamine Oxidase (MAO)

The compound may act as a selective inhibitor of monoamine oxidase A (MAO-A) and B (MAO-B), which are important targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Research into related compounds has shown promising results in terms of selectivity and potency against these enzymes .

4. Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases. Compounds with similar scaffolds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess such properties.

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of related compounds, it was found that benzofuran derivatives exhibited significant inhibition of lipid peroxidation and enhanced cellular viability under oxidative stress conditions. The study highlighted the importance of structural modifications in enhancing antioxidant efficacy.

Case Study 2: Antimicrobial Assessment

A comparative study on the antimicrobial activity of various benzofuran derivatives demonstrated that certain modifications led to increased potency against Gram-positive bacteria. This compound could be evaluated similarly for its antimicrobial potential.

Research Findings Summary Table

Q & A

Basic: What are the key considerations for designing a multi-step synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

The synthesis involves sequential functionalization of benzofuran and benzodioxine moieties. Critical steps include:

- Core Formation : Benzofuran rings are typically synthesized via cyclization of 2-hydroxyacetophenone derivatives, followed by carbamoylation at the 2-position using urea or thiourea .

- Benzodioxine Coupling : The 2,3-dihydro-1,4-benzodioxine-6-carboxamide fragment is prepared via nucleophilic acyl substitution, often employing EDCI/HOBt-mediated coupling .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to track intermediates. Yield optimization requires inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Basic: How is the molecular structure of this compound validated post-synthesis?

Validation combines spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., benzofuran C3 substitution) and carbamoyl group integration. Aromatic protons appear as multiplet clusters (δ 6.8–7.5 ppm) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves bond lengths/angles, particularly for the benzodioxine ring (C-O-C ~1.36 Å) and carbamoyl planarity .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Discrepancies (e.g., IC₅₀ variability in enzyme inhibition) arise from assay conditions or target promiscuity. Mitigation strategies include:

- Orthogonal Assays : Validate PARP-1 inhibition using both fluorescence-polarization (substrate displacement) and NAD⁺ depletion assays .

- Crystallographic Analysis : Co-crystallize the compound with the target enzyme (e.g., PARP-1) to confirm binding mode and rule off-target interactions .

- SAR Parallelism : Compare activity trends with analogs (e.g., replacing benzodioxine with benzothiazole) to identify structural determinants .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for CNS targeting?

Key modifications to enhance blood-brain barrier (BBB) penetration:

- LogP Optimization : Adjust substituents (e.g., methyl groups on benzodioxine) to achieve LogP 2–3, balancing solubility (measured via shake-flask method) and membrane permeability .

- P-gp Efflux Avoidance : Replace hydrogen-bond donors (e.g., carbamoyl → trifluoromethyl) to reduce P-glycoprotein recognition .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluoro at benzofuran 5-position) to retard CYP3A4-mediated oxidation .

Basic: What in vitro assays are recommended for initial biological screening?

Prioritize assays aligned with structural analogs’ known activities:

- Enzyme Inhibition : PARP-1 inhibition (IC₅₀ via NAD⁺-ELISA) due to the carboxamide’s zinc-chelating potential .

- Cell Viability : Screen against glioblastoma (U87) and breast cancer (MCF7) lines, given benzodioxine derivatives’ antitumor activity .

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT₂A) and dopamine (D₂) receptors, leveraging benzofuran’s CNS affinity .

Advanced: How can computational methods guide the design of derivatives with improved selectivity?

- Docking Studies : Use AutoDock Vina to model interactions with PARP-1’s catalytic domain (PDB: 5DS3). Focus on hydrogen bonds with Ser904/Gly863 and π-stacking with Tyr907 .

- MD Simulations : GROMACS-based simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable ligand-receptor complexes .

- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., benzodioxine → benzoxazine) to prioritize synthetic targets .

Basic: What are the critical purity criteria for this compound in preclinical studies?

- HPLC Purity : ≥95% (C18 column, 254 nm), with impurities identified via LC-MS/MS .

- Elemental Analysis : C, H, N within ±0.4% of theoretical values.

- Residual Solvents : Meet ICH Q3C limits (e.g., DMF <880 ppm) via GC headspace analysis .

Advanced: How to address low solubility in aqueous buffers during formulation?

- Salt Formation : Prepare hydrochloride or mesylate salts via reaction with HCl/methanesulfonic acid in ethanol .

- Nanoparticle Dispersion : Use PLGA-PEG (50:50) nanoparticles (sonication, 100 nm size) to enhance dissolution rate .

- Co-solvent Systems : Test PEG-400/water (20:80) or cyclodextrin complexes (phase-solubility diagrams) .

Basic: What structural features contribute to its potential as a PARP-1 inhibitor?

- Carboxamide-Zinc Interaction : The 6-carboxamide chelates Zn²⁺ in PARP-1’s catalytic site, mimicking nicotinamide .

- Benzodioxine Rigidity : The fused ring system pre-organizes the molecule for binding, reducing entropic penalty .

- Benzofuran Hydrophobicity : Enhances active-site penetration via π-π interactions with Tyr896 .

Advanced: What analytical techniques resolve stereochemical ambiguities in derivatives?

- Chiral HPLC : Use Chiralpak IA column (hexane/isopropanol) to separate enantiomers; validate with optical rotation .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT-calculated spectra (B3LYP/6-31G*) .

- NOESY NMR : Detect through-space correlations (e.g., benzofuran H3 ↔ carbamoyl NH) to confirm relative configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.